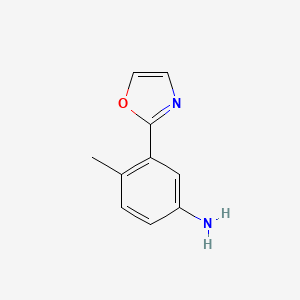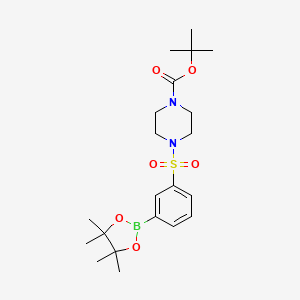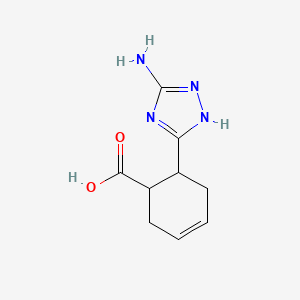
4-Méthyl-3-(1,3-oxazol-2-yl)aniline
Vue d'ensemble
Description
4-Methyl-3-(1,3-oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,3-oxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,3-oxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la 4-Méthyl-3-(1,3-oxazol-2-yl)aniline ont été étudiés pour leurs propriétés antimicrobiennes. Le cycle oxazole, une structure de base de ces composés, est connu pour présenter des activités antibactériennes et antifongiques significatives. Des dérivés spécifiques ont montré une activité puissante contre une variété d'agents pathogènes microbiens, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .
Propriétés anticancéreuses
La partie oxazole est une caractéristique importante de nombreux médicaments anticancéreux en raison de sa capacité à interagir avec diverses cibles biologiques. Des dérivés de la this compound ont été explorés pour leur potentiel à inhiber la croissance des cellules cancéreuses, certains composés ayant démontré des résultats prometteurs dans des études précliniques .
Applications anti-inflammatoires
L'inflammation est une réponse biologique à des stimuli nocifs, et son contrôle est crucial pour traiter diverses maladies. Les dérivés de l'oxazole, y compris ceux basés sur la this compound, ont été rapportés comme possédant des propriétés anti-inflammatoires, qui pourraient être exploitées dans le développement de médicaments anti-inflammatoires .
Effets antidiabétiques
Les composés oxazole ont été identifiés comme des agents antidiabétiques potentiels. Leur capacité à moduler les voies biologiques liées au diabète en a fait un sujet d'intérêt dans la recherche de nouveaux traitements pour cette affection chronique .
Activité anti-obésité
L'augmentation mondiale des taux d'obésité a stimulé la recherche de médicaments anti-obésité efficaces. Certains dérivés de l'oxazole ont montré la capacité d'influencer les voies métaboliques associées à l'obésité, suggérant que la this compound pourrait être un point de départ pour le développement d'agents anti-obésité .
Potentiel antioxydant
Le stress oxydatif est impliqué dans de nombreuses maladies, et les antioxydants sont cruciaux pour atténuer ses effets. Des recherches ont indiqué que les dérivés de l'oxazole peuvent présenter des propriétés antioxydantes, ce qui peut être bénéfique pour protéger les cellules des dommages oxydatifs .
Applications antivirales
Avec le défi continu des maladies virales émergentes, il existe un besoin continu de nouveaux composés antiviraux. Les dérivés de l'oxazole ont été évalués pour leurs activités antivirales, y compris l'efficacité potentielle contre le SARS-CoV-2, ce qui les rend pertinents dans le contexte de la préparation aux pandémies .
Activité antituberculeuse
La tuberculose reste un problème majeur de santé publique mondiale, et de nouveaux médicaments sont nécessaires pour lutter contre les souches résistantes aux médicaments. Les dérivés de l'oxazole ont été étudiés pour leur activité antituberculeuse, offrant de l'espoir pour de nouvelles options thérapeutiques dans la lutte contre cette maladie infectieuse .
Mécanisme D'action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Analyse Biochimique
Biochemical Properties
4-Methyl-3-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The interaction between 4-Methyl-3-(1,3-oxazol-2-yl)aniline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to increased levels of neurotransmitters, affecting neuronal communication and function . In other cell types, such as liver cells, this compound may impact metabolic pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 4-Methyl-3-(1,3-oxazol-2-yl)aniline may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4-Methyl-3-(1,3-oxazol-2-yl)aniline can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Methyl-3-(1,3-oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties and effects . The interaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . The localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)



![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
